3',4'-Dimethyl-2-piperidinomethyl benzophenone
Description
3',4'-Dimethyl-2-piperidinomethyl benzophenone is a substituted benzophenone derivative featuring a piperidinomethyl group at the 2-position and methyl groups at the 3' and 4' positions on the benzophenone scaffold. Benzophenones are widely studied for their diverse applications in medicinal chemistry, materials science, and photochemistry due to their tunable electronic and steric properties .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-10-11-18(14-17(16)2)21(23)20-9-5-4-8-19(20)15-22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEVGRQTJLVVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643597 | |
| Record name | (3,4-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-33-6 | |
| Record name | Methanone, (3,4-dimethylphenyl)[2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-2-piperidinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperidinomethyl Group: The piperidinomethyl group can be introduced via a Mannich reaction, where the benzophenone is reacted with formaldehyde and piperidine under acidic conditions.
Industrial Production Methods
Industrial production of 3’,4’-Dimethyl-2-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-2-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzophenone derivatives.
Scientific Research Applications
3’,4’-Dimethyl-2-piperidinomethyl benzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidinomethyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: Substituents dramatically alter solubility. Benzophenone-4’s sulfonic acid group confers high water solubility (1 g/4 mL) , whereas methyl and piperidinomethyl groups in the target compound likely reduce solubility, favoring organic solvents.
- Lipophilicity: Fluorine or methyl groups increase logP values, enhancing membrane permeability.
Biological Activity
3',4'-Dimethyl-2-piperidinomethyl benzophenone is a compound belonging to the benzophenone family, known for its diverse biological activities. The benzophenone structure is characterized by a phenolic moiety connected to a carbonyl group, which contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Benzophenones, including this compound, exhibit a range of biological activities such as:
- Antitumor Activity : Various benzophenone derivatives have shown significant cytotoxic effects against cancer cell lines.
- Anti-inflammatory Properties : Some compounds in this class inhibit pro-inflammatory cytokines and pathways.
- Antimicrobial Effects : Certain derivatives demonstrate efficacy against bacterial and fungal pathogens.
Table 1: Summary of Biological Activities of Benzophenones
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction of inflammatory markers (e.g., TNF-α) | |
| Antimicrobial | Efficacy against various pathogens |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : Some studies indicate that benzophenones can inhibit key kinases involved in cell signaling pathways, such as p38 MAPK, which is crucial for inflammatory responses. For instance, certain derivatives have shown IC50 values as low as 0.027 μM in inhibiting p38 MAPK activity .
- Modulation of Reactive Oxygen Species (ROS) : Benzophenones may alter mitochondrial function and ROS levels in cells, leading to apoptosis in cancer cells .
- Cytokine Regulation : The compounds can modulate the expression of pro-inflammatory cytokines, contributing to their anti-inflammatory properties .
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of various benzophenone derivatives on human cancer cell lines. The results indicated that specific modifications to the benzophenone structure significantly enhanced their potency against tumors. For example, compounds with additional heterocyclic rings showed improved binding affinity to cancer-related proteins .
Table 2: Antitumor Efficacy of Benzophenone Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | 15 |
| Benzophenone-3 | MCF-7 (Breast) | 20 |
| Combretastatin A-4 | HeLa (Cervical) | 10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
